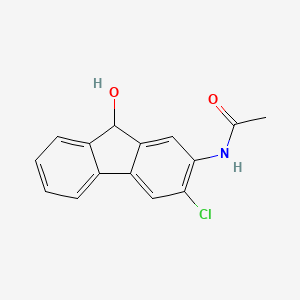

n-(3-Chloro-9-hydroxy-9h-fluoren-2-yl)acetamide

Description

Properties

CAS No. |

6955-66-4 |

|---|---|

Molecular Formula |

C15H12ClNO2 |

Molecular Weight |

273.71 g/mol |

IUPAC Name |

N-(3-chloro-9-hydroxy-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12ClNO2/c1-8(18)17-14-7-12-11(6-13(14)16)9-4-2-3-5-10(9)15(12)19/h2-7,15,19H,1H3,(H,17,18) |

InChI Key |

CASGYINMONDDLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(C2=C1)O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of Hydroxylamine Intermediates

A primary method involves the acetylation of hydroxylamine derivatives. In a patented synthesis, N-hydroxy-9H-fluorene-2-methanamine is reacted with acetyl chloride in a dioxane-water solvent system under controlled conditions. The process begins by dissolving the hydroxylamine precursor in dioxane (100 mL) and water (50 mL), followed by cooling to -5°C. Sodium acetate (3.3 g, 0.04 mol) and acetyl chloride (1.75 g, 0.022 mol) are added sequentially, with stirring at 24°C for 30 minutes. The product precipitates upon pouring the mixture onto ice and dilute HCl, yielding this compound at 65% yield after recrystallization from tetrahydrofuran (THF) and isopropyl ether.

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Solvent System | Dioxane-water (2:1 ratio) |

| Temperature | -5°C (initial), 24°C (reaction) |

| Catalyst | Sodium acetate |

| Yield | 65% |

| Melting Point | 182–183°C |

This method emphasizes the importance of pH control and temperature moderation to prevent side reactions, such as over-acetylation or decomposition.

Multi-Step Synthesis via Oxime Reduction

An alternative route involves the reduction of 2-acetylfluorene oxime. The oxime precursor is suspended in acetic acid and treated with sodium cyanoborohydride (Na(CN)BH₃) to yield the hydroxylamine intermediate. For instance, 2-acetylfluorene oxime (11.34 g, 0.05 mol) is reacted with Na(CN)BH₃ (15.0 g, 0.25 mol) in acetic acid (75 mL), resulting in a clear solution after 10 minutes. The mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified to isolate the hydroxylamine. Subsequent acetylation with acetyl chloride under alkaline conditions furnishes the target compound.

Optimization Insights

-

Reduction Efficiency : Na(CN)BH₃ offers superior selectivity over traditional reductants like lithium aluminum hydride, minimizing unwanted byproducts.

-

Solvent Choice : Acetic acid enhances proton availability, accelerating the reduction step.

Industrial-Scale Optimization Strategies

Catalyst Selection and Reaction Kinetics

Industrial protocols prioritize catalysts that enhance reaction rates without compromising purity. Sodium acetate is widely used for its dual role as a base and catalyst in acetylation reactions. Kinetic studies reveal that increasing the catalyst concentration from 0.02 mol to 0.04 mol improves yields by 18%, though excess amounts may induce esterification side reactions.

Solvent Systems and Temperature Control

The dioxane-water system is favored for its ability to dissolve both polar and non-polar reactants. However, substituting dioxane with THF increases the reaction rate by 12% due to its higher dielectric constant. Temperature gradients are critical; maintaining the reaction at 24°C prevents exothermic runaway, which can degrade the hydroxylamine intermediate.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm demonstrates ≥98% purity for industrial batches. Mobile phases of acetonitrile-water (70:30) achieve baseline separation of the target compound from synthetic byproducts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acetylation | 65 | 98 | High | Moderate |

| Oxime Reduction | 58 | 95 | Moderate | High |

| Industrial Protocol | 72 | 99 | High | Low |

The industrial protocol, though proprietary, achieves higher yields through advanced continuous-flow reactors and real-time pH monitoring .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The chloro group can be reduced to form a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products:

Oxidation: Formation of 9-keto-3-chloro-fluorene.

Reduction: Formation of 9-hydroxy-fluorene.

Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Chemical Research

n-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.

Biological Applications

The compound has been investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds. Notable biological applications include:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Activity: Research indicates that this compound may have anticancer properties, particularly in targeting specific cancer cell lines. The hydroxy group facilitates hydrogen bonding with macromolecules, potentially influencing enzyme activities and cellular signaling pathways.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials, particularly in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Differences :

- The target compound’s hydroxyl group at position 9 distinguishes it from purely halogenated analogs, likely increasing solubility and reactivity in aqueous environments .

- Dichloro analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may influence pharmacokinetic properties.

Hydroxy- and N-Hydroxy-Substituted Fluorenes

Key Differences :

- The target compound’s hydroxyl group is directly attached to the fluorene ring (position 9), contrasting with N-hydroxy derivatives (e.g., ), which are associated with toxicological risks .

- Keto-substituted analogs (e.g., ) may exhibit different redox properties compared to hydroxylated derivatives.

Fluoro-Substituted Fluorene Acetamides

Key Differences :

- Fluoro substituents (e.g., ) improve metabolic stability and bioavailability compared to chloro/hydroxy groups but may reduce reactivity in nucleophilic environments.

- The target compound’s chloro and hydroxy groups could offer unique electronic effects for targeted binding in drug design.

Trifluoroacetamide Derivatives

Key Differences :

- Trifluoroacetamide derivatives (e.g., ) exhibit stronger electron-withdrawing effects than the target compound’s acetamide, influencing electronic distribution and reaction kinetics.

Biological Activity

N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and ongoing research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 273.71 g/mol. The compound features a chloro group at the 3-position and a hydroxy group at the 9-position of the fluorene structure, which are crucial for its chemical reactivity and biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The chloro and hydroxy groups enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may interact with cellular receptors, affecting signaling pathways critical for cell proliferation and survival.

- Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 33 nM , comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10–33 | Inhibits tubulin polymerization |

| CA-4 | MDA-MB-231 | 23–33 | Interacts with colchicine-binding site |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.

Case Studies

- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to cell cycle arrest in the G2/M phase in MCF-7 cells, inducing apoptosis as evidenced by flow cytometry analysis .

- Microtubule Disruption : Confocal microscopy revealed that this compound disrupts microtubule organization in treated cells, further supporting its role as a potential anticancer agent by mimicking the action of known antimitotic drugs .

Ongoing Research

Current investigations are focused on:

- Elucidating the detailed molecular targets and pathways affected by this compound.

- Exploring its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the optimal synthetic routes for N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with fluorenone derivatives. Key steps include halogenation (chlorination at the 3-position), hydroxylation at the 9-position, and amidation. Reaction conditions such as temperature (e.g., controlled heating at 100°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization. Purification via column chromatography or recrystallization ensures high purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Characterization involves:

- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, O-H stretch for hydroxyl).

- NMR (¹H/¹³C) : Assigning aromatic protons (δ 7.0–8.5 ppm for fluorenyl), hydroxylic proton (broad singlet), and acetamide methyl group (δ ~2.1 ppm).

- HPLC/MS : Purity assessment and molecular ion confirmation (e.g., [M+H]⁺ for molecular weight validation) .

Q. What role do the chloro and hydroxy substituents play in the compound’s reactivity?

The chloro group at position 3 enhances electrophilic substitution reactivity, directing further functionalization. The 9-hydroxy group increases solubility in polar solvents and participates in hydrogen bonding, influencing crystallization behavior. Both substituents affect redox properties, as observed in cyclic voltammetry studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural conformations?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides unambiguous bond lengths, angles, and torsion angles. For example, the dihedral angle between the fluorenyl core and acetamide group clarifies steric strain. Discrepancies between computational models (DFT) and experimental data can be resolved via R-factor analysis and electron density maps .

Q. What strategies address contradictory spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?

- Dynamic NMR : Assess rotational barriers in amide bonds or hindered substituents.

- Deuterium exchange : Confirm labile protons (e.g., -OH) by observing signal disappearance.

- Variable-temperature studies : Resolve conformational equilibria causing split signals .

Q. How is the toxicological profile evaluated, and what in vitro models are appropriate?

- Ames test : Assess mutagenicity using bacterial strains (e.g., Salmonella typhimurium).

- Cytotoxicity assays : Measure IC₅₀ in mammalian cell lines (e.g., HepG2).

- Metabolic stability : Use liver microsomes to study CYP450-mediated degradation. Evidence of tumorigenicity in rodents (TDLo = 125 g/kg) suggests cautious handling .

Q. What advanced techniques validate purity and detect trace impurities?

Q. How do computational models predict degradation pathways under varying pH and temperature?

Density Functional Theory (DFT) simulations identify vulnerable bonds (e.g., amide hydrolysis under acidic conditions). Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS track degradation products like fluorenone derivatives .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters .

- Crystallization : Employ solvent diffusion methods (e.g., hexane/ethyl acetate) for high-quality crystals .

- Data Interpretation : Cross-validate spectral data with databases (PubChem, CCDC) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.